molecular formula C22H19N3O4S B12173740 3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12173740
M. Wt: 421.5 g/mol
InChI Key: NTSRZBDDGZZWBW-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, a dimethoxyphenyl group, and a thiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with anthranilic acid to form the quinazoline intermediate. This intermediate is then reacted with thiophen-2-ylmethylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core, coupled with the dimethoxyphenyl and thiophen-2-ylmethyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C22H19N3O4S/c1-28-15-6-8-20(29-2)19(11-15)25-13-24-18-10-14(5-7-17(18)22(25)27)21(26)23-12-16-4-3-9-30-16/h3-11,13H,12H2,1-2H3,(H,23,26)

InChI Key

NTSRZBDDGZZWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4

Origin of Product

United States

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